molecular formula C12H9N3O3S B123767 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole CAS No. 925437-85-0

3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole

Cat. No. B123767
M. Wt: 275.29 g/mol
InChI Key: LENIQRDFJNQECM-UHFFFAOYSA-N
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Description

The compound 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound characterized by a fused imidazole and thiazole ring system. This class of compounds has been studied for various biological activities, including anticancer and immunomodulatory effects.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole was achieved by condensing 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide . Although the specific synthesis of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives has been characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and LCMS . X-ray crystallography has also been used to determine the crystal structure and to analyze intermolecular interactions . These techniques would be applicable for analyzing the molecular structure of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole.

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles . The reactivity of the 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole would depend on the substituents present on the imidazo[2,1-b]thiazole core and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. The presence of substituents such as methoxy, nitro, and fluorine can affect properties like solubility, melting point, and reactivity. The compound 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, for example, is a potent serotonin-3 receptor antagonist that can penetrate the blood-brain barrier, indicating its potential for central nervous system applications . The properties of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole would need to be studied in a similar manner to understand its chemical behavior and potential applications.

Scientific Research Applications

Therapeutic Versatility of Imidazo[2,1-b]thiazoles

Imidazo[2,1-b]thiazole derivatives are recognized for their diverse pharmacological activities. These compounds serve as a foundation for developing new derivatives exhibiting a wide range of pharmacological effects. This heterocycle is also integral to numerous therapeutic agents, underscoring its significance in medicinal chemistry. The review by Shareef et al. (2019) provides an extensive overview of the pharmacological activities of these derivatives, highlighting their potential in drug development (Shareef, Khan, Babu, & Kamal, 2019).

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity are critical in evaluating the therapeutic potential of chemical compounds, including imidazo[2,1-b]thiazole derivatives. Munteanu and Apetrei (2021) discuss various tests used to determine antioxidant activity, providing a foundation for assessing the potential antioxidant properties of such compounds (Munteanu & Apetrei, 2021).

Patent Reviews on Thiazole Derivatives

Leoni et al. (2014) present a detailed review of patents related to thiazole derivatives, covering their therapeutic applications and potential as drugs with antioxidant, analgesic, anti-inflammatory, and other properties. This review underscores the medicinal chemistry perspective of thiazole rings and their derivatives, indicating the broad scope of their applications (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Development of Antioxidant and Anti-inflammatory Agents

Raut et al. (2020) focus on the synthesis and pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. Their research highlights the therapeutic potential of thiazole derivatives in treating inflammation and oxidative stress-related conditions (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Nitroimidazole Heterocycles in Medicinal Chemistry

The research by Li et al. (2018) explores nitroimidazole heterocycles, emphasizing their structural uniqueness and wide range of potential applications in medicinal chemistry, including antitumor, antibacterial, and antifungal activities. This review may provide insights into the applications of related nitrophenyl-imidazo[2,1-b]thiazole compounds in medicinal chemistry (Li, Maddili, Tangadanchu, Bheemanaboina, Lin, Yang, Cai, & Zhou, 2018).

Safety And Hazards

The safety data sheet for “3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-6-8-7-19-12-13-10(5-14(8)12)9-3-1-2-4-11(9)15(17)18/h1-5,7,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENIQRDFJNQECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649410
Record name [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole

CAS RN

925437-85-0
Record name 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925437-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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